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Compound of Interest

Compound Name:
1-(3-(Benzyloxy)-2-fluoro-6-

nitrophenyl)propan-2-one

Cat. No.: B1312775 Get Quote

Technical Guide: 1-(3-(Benzyloxy)-2-fluoro-6-
nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, a proposed synthetic pathway, and key analytical data for the

compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This molecule is a

functionalized aromatic ketone of interest as a potential intermediate in the synthesis of more

complex molecules, such as heterocyclic compounds.[1]

Molecular Structure and Properties
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a substituted nitrobenzene with a

molecular structure featuring a benzyloxy, a fluoro, and a propan-2-one group attached to the

phenyl ring. The presence of a nitro group, a strong electron-withdrawing group, significantly

influences the reactivity of the aromatic ring.

Table 1: Physicochemical and Identification Data
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Property Value Reference

CAS Number 288385-98-8 [2][3]

Molecular Formula C16H14FNO3 [4]

Molecular Weight 303.29 g/mol [4]

IUPAC Name
1-(3-(benzyloxy)-2-fluoro-6-

nitrophenyl)propan-2-one

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)O

C(C2=CC=CC=C2)C)--

INVALID-LINK--[O-]

Proposed Synthesis
While specific literature detailing the synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-
nitrophenyl)propan-2-one is not readily available, a plausible synthetic route can be proposed

based on established organic chemistry principles, particularly nucleophilic aromatic

substitution (SNAr). The fluorine atom is activated towards substitution by the presence of the

ortho-nitro group.

A potential precursor for this synthesis is 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene. The

synthesis could proceed via a selective nucleophilic aromatic substitution reaction with the

enolate of acetone.

Experimental Protocol: Proposed Synthesis
Reaction: Nucleophilic Aromatic Substitution

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an

inert atmosphere (e.g., argon or nitrogen), dissolve acetone (1.5 eq.) in anhydrous

tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong

base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise while maintaining the

temperature. Stir the solution for 1 hour to ensure complete formation of the lithium enolate

of acetone.
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Substitution Reaction: To the solution of the lithium enolate, add a solution of 1,2-difluoro-3-

(benzyloxy)-4-nitrobenzene (1.0 eq.) in anhydrous THF dropwise. The fluorine at the 2-

position is highly activated by the adjacent nitro group, making it susceptible to nucleophilic

attack.

Reaction Monitoring and Quenching: Allow the reaction mixture to slowly warm to room

temperature and stir overnight. The progress of the reaction can be monitored by thin-layer

chromatography (TLC). Upon completion, quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride (NH4Cl).

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product

can be purified by column chromatography on silica gel using a mixture of hexane and ethyl

acetate as the eluent to yield the desired 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-
2-one.

Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 1-(3-(Benzyloxy)-2-
fluoro-6-nitrophenyl)propan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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